

Spectroscopic and Structural Analysis of 3-Chloroquinoxaline-6-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-6-carbonitrile

Cat. No.: B1431328

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Introduction

3-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, and the presence of both a chloro and a cyano group offers versatile points for chemical modification. This technical guide provides a summary of the available spectroscopic data for **3-Chloroquinoxaline-6-carbonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.

While a comprehensive, publicly available dataset specifically for **3-Chloroquinoxaline-6-carbonitrile** is not readily found in a single source, this guide synthesizes typical methodologies and expected spectral features based on the analysis of closely related quinoxaline derivatives and general principles of spectroscopic interpretation.

Data Presentation

Due to the limited availability of specific experimental data for **3-Chloroquinoxaline-6-carbonitrile** in the searched scientific literature, the following tables are presented as a

predictive guide based on the analysis of analogous compounds. These tables are intended to provide researchers with expected ranges and key spectral features.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Chloroquinoxaline-6-carbonitrile**

Proton	Chemical Shift (δ , ppm) Range	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-5	8.2 - 8.4	d	8.5 - 9.0
H-7	8.0 - 8.2	dd	8.5 - 9.0, ~1.5
H-8	8.4 - 8.6	d	~1.5

Note: Predicted values are based on the analysis of substituted quinoxaline and quinoline-carbonitrile systems. The exact chemical shifts and coupling constants will be influenced by the solvent and the specific electronic environment of the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Chloroquinoxaline-6-carbonitrile**

Carbon	Chemical Shift (δ , ppm) Range
C-2	145 - 148
C-3	150 - 153
C-4a	140 - 142
C-5	130 - 132
C-6	110 - 112
C-7	135 - 137
C-8	130 - 132
C-8a	142 - 144
-C≡N	117 - 119

Note: These are estimated chemical shift ranges. The carbon bearing the chloro group (C-3) is expected to be significantly downfield. The nitrile carbon also has a characteristic chemical shift.

Table 3: Predicted Key IR Absorption Bands for **3-Chloroquinoxaline-6-carbonitrile**

Functional Group	Wavenumber (cm ⁻¹) Range	Intensity
C≡N Stretch (Nitrile)	2220 - 2240	Strong, Sharp
C=N Stretch (Quinoxaline ring)	1610 - 1630	Medium
C=C Stretch (Aromatic ring)	1550 - 1600	Medium to Strong
C-Cl Stretch	750 - 850	Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aromatic C-H Bending (out-of-plane)	800 - 900	Strong

Note: The nitrile stretch is a highly characteristic and strong absorption. The C-Cl stretch is also expected to be a prominent feature in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data for **3-Chloroquinoxaline-6-carbonitrile**

Ion	m/z (relative abundance, %)
[M] ⁺	189/191 (isotopic pattern for Cl)
[M-Cl] ⁺	154
[M-CN] ⁺	163/165
[M-Cl-CN] ⁺	128

Note: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloro and cyano groups.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as **3-Chloroquinoxaline-6-carbonitrile**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of **3-Chloroquinoxaline-6-carbonitrile** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - Typical parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - Several hundred to several thousand scans are typically averaged due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **3-Chloroquinoxaline-6-carbonitrile** powder is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - The sample spectrum is then recorded.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

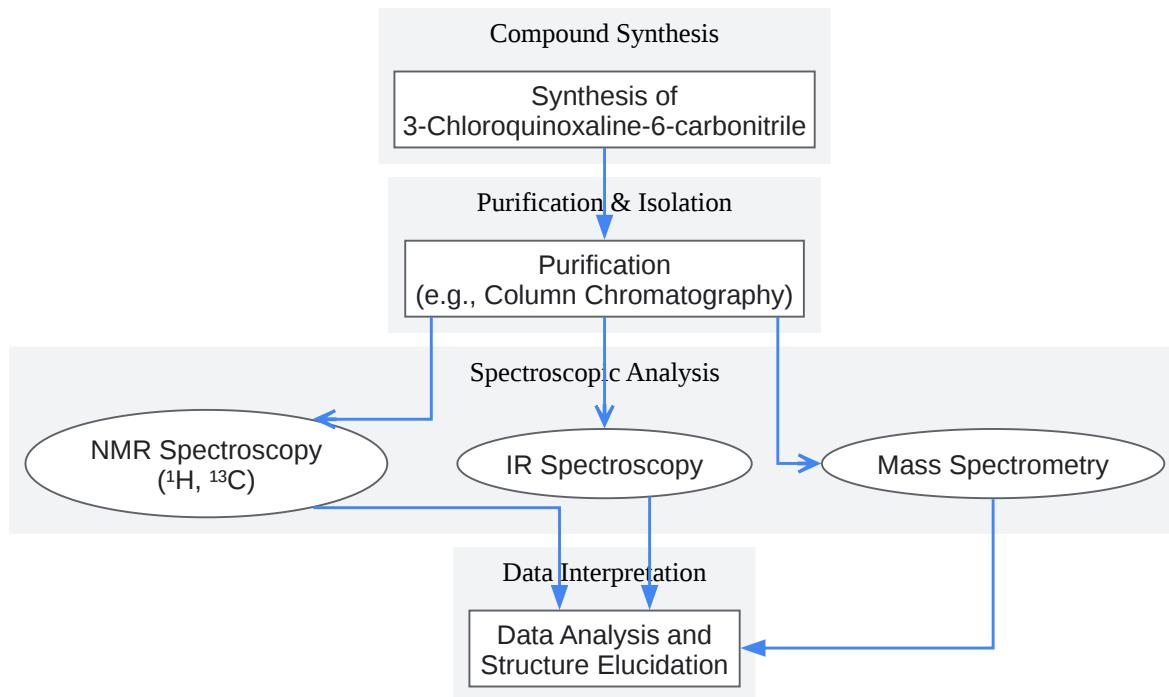
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
- Sample Preparation (for GC-MS): The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL .
- GC-MS Analysis:
 - An aliquot of the sample solution (e.g., $1\text{ }\mu\text{L}$) is injected into the GC.
 - The sample is vaporized and separated on a capillary column (e.g., HP-5ms).

- The separated components are then introduced into the mass spectrometer.
- EI is typically performed at 70 eV.
- The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Mandatory Visualization

Below is a conceptual workflow for the spectroscopic analysis of a synthesized organic compound like **3-Chloroquinoxaline-6-carbonitrile**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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